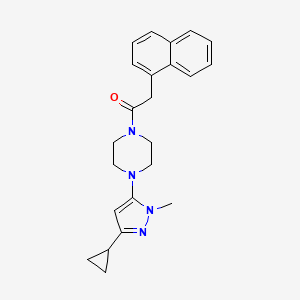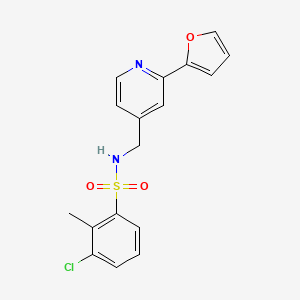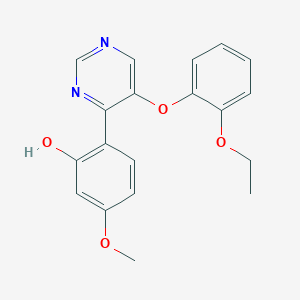
1-(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone is a useful research compound. Its molecular formula is C23H26N4O and its molecular weight is 374.488. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Routes and Molecular Interactions
One study discusses the molecular interaction of a potent and selective antagonist for the CB1 cannabinoid receptor, emphasizing the conformational analysis and pharmacophore models for CB1 receptor ligands. This research is crucial for understanding the structural requirements for CB1 receptor binding and activity, which could be relevant for designing new therapeutic agents (Shim et al., 2002).
Potential Therapeutic Applications
Another study focuses on the synthesis, molecular modeling, and preliminary evaluation of novel compounds for their anticonvulsant activity. These compounds, including naphthalen-2-yl acetate derivatives, were tested for their ability to delay strychnine-induced seizures, suggesting their potential as anticonvulsant agents (Ghareb et al., 2017).
In another example, a study on the synthesis and pharmacological activity of a series of pyrazoles identifies a σ1 receptor antagonist clinical candidate for the treatment of pain, highlighting the significance of such compounds in developing new analgesics (Díaz et al., 2020).
Antiviral and Anticancer Research
Research on the antiviral and anticancer potential of related compounds includes a study on novel naphtho[1,2-e]-pyrazolo[5,1-b][1,3]oxazines, indicating the versatility of such molecular frameworks in developing therapeutic agents (Osyanin et al., 2011).
properties
IUPAC Name |
1-[4-(5-cyclopropyl-2-methylpyrazol-3-yl)piperazin-1-yl]-2-naphthalen-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O/c1-25-22(16-21(24-25)18-9-10-18)26-11-13-27(14-12-26)23(28)15-19-7-4-6-17-5-2-3-8-20(17)19/h2-8,16,18H,9-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIQIQZLIWPCAQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2CC2)N3CCN(CC3)C(=O)CC4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Benzylthio)-4-oxo-3-azaspiro[5.5]undec-1-ene-1,5-dicarbonitrile](/img/structure/B2648758.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2648765.png)

![(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone](/img/structure/B2648768.png)
![N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2648769.png)
![(1-Methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine hydrochloride](/img/structure/B2648770.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2648771.png)
![2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2648773.png)


![N-[(E)-(dimethylamino)methylidene]-4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxamide](/img/structure/B2648776.png)
![N''-(4-acetamidophenyl)-N-[2-(2-furyl)-2-indolin-1-yl-ethyl]oxamide](/img/structure/B2648778.png)
![(1S,2R,4R)-7-Oxabicyclo[2.2.1]heptane-2-sulfonamide](/img/structure/B2648779.png)